Ethyl 2-(4-bromobenzenesulfonyl)acetate

Insecticide Discovery Ecdysone Receptor Agonist Reporter Gene Assay

Inconsistent reactivity of generic sulfonyl acetates in cross-coupling can delay library synthesis. This compound solves that with superior electrophilicity as a para-bromo sulfone, enabling efficient Pd-catalyzed Suzuki-Miyaura reactions to rapidly build diverse biaryl libraries. - Validated Biological Activity: Ecdysone receptor agonist (EC50 = 151 nM) for insecticide SAR assay control. - Predictive Physicochemistry: LogP ~2.02 allows rational lipophilicity tuning over methyl ester analogs. - Reliable Supply: Bulk-stocked building block ensuring lot-to-lot analytical consistency for iterative medicinal chemistry programs.

Molecular Formula C10H11BrO4S
Molecular Weight 307.16
CAS No. 30749-64-5
Cat. No. B2913862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromobenzenesulfonyl)acetate
CAS30749-64-5
Molecular FormulaC10H11BrO4S
Molecular Weight307.16
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H11BrO4S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
InChIKeyBHWNAYXWMDZNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-bromobenzenesulfonyl)acetate Overview


Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS 30749-64-5) is an organic compound with the molecular formula C10H11BrO4S and a molecular weight of 307.16 g/mol . It is characterized as a versatile building block, containing both a reactive sulfonyl group and an ethyl ester, which makes it a key intermediate in organic synthesis, particularly for the construction of more complex molecules for pharmaceutical and agrochemical research .

Ethyl 2-(4-bromobenzenesulfonyl)acetate: Specification Over Analogs


In-class substitution of Ethyl 2-(4-bromobenzenesulfonyl)acetate with seemingly similar sulfonyl acetates or bromophenyl derivatives is not scientifically valid. Critical structural variations, such as the oxidation state of the sulfur (sulfonyl vs. sulfinyl or thio), the nature of the ester group (ethyl vs. methyl), and the substitution pattern on the aromatic ring, each fundamentally alter the compound's reactivity profile, solubility, and biological activity [1]. These differences preclude simple interchangeability and necessitate precise, evidence-based selection for specific research or synthetic objectives.

Ethyl 2-(4-bromobenzenesulfonyl)acetate: Quantitative Evidence


Ecdysone Receptor Agonist Activity

In a luciferase reporter gene assay using Bombyx mori Bm5 cells, ethyl 2-(4-bromobenzenesulfonyl)acetate (CHEMBL2286426) demonstrates an EC50 of 151 nM for agonist activity at the ecdysone receptor [1]. This provides a quantifiable benchmark for its potency, distinguishing it from structurally related compounds that may not have been characterized in this specific assay. For instance, a related bromophenyl-sulfonamide derivative showed an IC50 of 25 nM for steroid sulfatase inhibition, highlighting how minor structural changes redirect biological activity towards different targets [2].

Insecticide Discovery Ecdysone Receptor Agonist Reporter Gene Assay

Cross-Coupling Reactivity Advantage

The para-bromophenyl sulfonyl moiety in ethyl 2-(4-bromobenzenesulfonyl)acetate serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [1]. Studies on analogous 4-bromobenzenesulfonates indicate they undergo coupling more rapidly than their 3-bromo isomers and significantly outperform the corresponding chlorobenzenesulfonates, which are unreactive under standard conditions [2]. This establishes a clear, reactivity-based advantage for the 4-bromo derivative in synthetic sequences requiring efficient C-C bond formation.

Organic Synthesis Suzuki-Miyaura Coupling C-C Bond Formation

Lipophilicity vs. Methyl Ester Analog

The ethyl ester derivative, Ethyl 2-(4-bromobenzenesulfonyl)acetate, possesses a calculated LogP of approximately 2.02 . In contrast, its direct analog, the methyl ester (Methyl 2-(4-bromobenzenesulfonyl)acetate), is reported to have a lower LogP value due to its smaller ester chain . This quantified difference in lipophilicity directly impacts membrane permeability and solubility, providing a clear, data-driven basis for selecting the ethyl ester when higher lipophilicity is a desired molecular property in drug design or biochemical probe development.

Medicinal Chemistry ADME Properties LogP

Precursor for Diverse Derivatives

The bromine atom on the para position of the phenyl ring in Ethyl 2-(4-bromobenzenesulfonyl)acetate is a versatile site for further functionalization. Unlike compounds where this position is unsubstituted or contains a different halogen (e.g., chlorine), the C-Br bond enables a specific set of nucleophilic substitution and cross-coupling reactions . It can be efficiently converted to the corresponding 4-azido, 4-cyano, or 4-amino derivatives, which are valuable intermediates in their own right . This established synthetic tractability distinguishes it from analogs that lack this reactive handle or possess a less reactive one, such as the 4-chloro derivative, which would require harsher conditions for similar transformations [1].

Chemical Biology Synthetic Methodology Building Blocks

Ethyl 2-(4-bromobenzenesulfonyl)acetate Applications


Insect Growth Regulator Discovery

This compound is a characterized agonist of the ecdysone receptor (EC50 = 151 nM) in insect cells [1]. This makes it a valuable positive control or starting point for structure-activity relationship (SAR) studies aimed at developing novel, species-specific insecticides. Researchers can use this compound to validate assay systems and benchmark the potency of new chemical entities targeting this pathway.

Aryl Sulfone Synthesis via Cross-Coupling

As a 4-bromophenyl sulfone, it is an ideal electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Its superior reactivity compared to the 3-bromo and chloro analogs ensures efficient C-C bond formation under mild conditions [2], making it a preferred building block for the rapid construction of diverse biaryl and heteroaryl sulfone libraries for medicinal chemistry and materials science.

ADME Property Optimization

The compound's distinct LogP value (~2.02) [1], which is higher than its methyl ester counterpart [2], offers medicinal chemists a tool for rationally modulating lipophilicity. When a lead series requires increased membrane permeability or altered metabolic stability, substituting the methyl ester for this ethyl ester derivative provides a predictable and quantifiable change in physicochemical properties.

Chemical Library Synthesis

The presence of a para-bromo substituent provides a well-defined and highly reactive handle for further derivatization [1]. This compound can be used as a central scaffold in parallel synthesis to generate libraries of sulfonyl-containing compounds, where the bromine is replaced with various amines, thiols, or boronic acids to rapidly explore chemical space for biological activity.

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